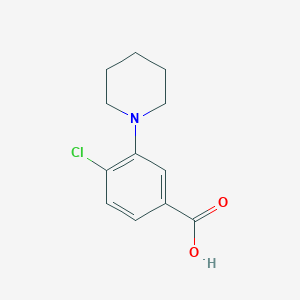

Acide 4-chloro-3-pipéridin-1-yl-benzoïque

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 4-Chloro-3-piperidin-1-yl-benzoic acid involves various chemical reactions, primarily condensation and substitution reactions. For instance, the synthesis of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol is achieved through the condensation of piperidin-4-yl]-diphenyl-methanol with p-chlorobenzene sulfonylchloride using methylene dichloride as a solvent and triethylamine as a base . Similarly, the preparation of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives involves the treatment of substituted benzhydryl chlorides with a piperidine derivative followed by N-sulfonation with sulfonyl chlorides . These methods demonstrate the versatility of piperidine derivatives in synthesizing various biologically active compounds.

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed by spectroscopic techniques and X-ray crystallography. For example, the crystallographic data for 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol reveals that it crystallizes in the monoclinic space group with specific cell parameters, and the piperidine ring adopts a chair conformation . The conformational analysis of other related compounds, such as {[1-(3-chloro-4-fluorobenzoyl)-4-fluoropiperidin-4yl]methyl}[(5-methylpyridin-2-yl)methyl]amine, is studied using NMR techniques, which indicate that the solid and solution conformations are similar .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are crucial for their antimicrobial activity. The structure-activity relationship studies suggest that the nature of substitutions on the benzhydryl ring and sulfonamide ring influences the antibacterial activity . Additionally, the synthesis of novel compounds like N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide involves multiple steps, including elimination, reduction, and bromination reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by various analytical techniques. The thermal stability and phase transitions of the compounds are investigated using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) . The crystal structure analysis provides insights into the molecular geometry, which can be nonplanar with specific dihedral angles between rings, as seen in the structure of 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime . Furthermore, the novel 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one is studied for its molecular geometry, hyperpolarizability, and molecular electrostatic potential using density functional theory (DFT) .

Applications De Recherche Scientifique

Recherche en protéomique

Ce composé est disponible à l'achat en tant que produit biochimique pour la recherche en protéomique, ce qui suggère son utilisation dans l'étude des protéines et de leurs fonctions au sein des systèmes biologiques .

Développement de PROTAC

Des composés apparentés de type 4-aryl-pipéridine sont utilisés comme lieurs semi-flexibles dans le développement de PROTAC (PROteolysis TArgeting Chimeras) pour la dégradation ciblée des protéines . Il est plausible que « l'acide 4-chloro-3-pipéridin-1-yl-benzoïque » puisse jouer un rôle similaire.

Structures métallo-organiques (MOF)

Bien que non mentionné directement, des dérivés d'acide benzoïque similaires sont utilisés dans la construction de MOF, qui ont des applications dans le stockage, la séparation et la catalyse des gaz .

Activité antimicrobienne

Des composés présentant des similitudes structurales ont été évalués pour leur activité antimicrobienne contre diverses bactéries et champignons, ce qui indique une utilisation potentielle dans le développement de nouveaux agents antimicrobiens .

Activité anticancéreuse

Des composés similaires ont été étudiés pour leurs propriétés anticancéreuses, suggérant une recherche possible sur « l'this compound » comme agent anticancéreux .

Mécanisme D'action

Target of Action

Similar compounds have been used in the development of proteolysis targeting chimeras (protacs), which are designed to degrade specific proteins within the cell .

Mode of Action

Based on its structural similarity to other compounds used in protac development , it may act as a linker molecule that binds to a target protein and an E3 ubiquitin ligase, facilitating the degradation of the target protein.

Biochemical Pathways

If it functions as a protac, it would be involved in the ubiquitin-proteasome pathway, leading to the degradation of specific target proteins .

Result of Action

If it functions as a PROTAC, the primary result of its action would be the degradation of specific target proteins within the cell .

Propriétés

IUPAC Name |

4-chloro-3-piperidin-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO2/c13-10-5-4-9(12(15)16)8-11(10)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWYXXFCRDASAPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=CC(=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801283637 | |

| Record name | 4-Chloro-3-(1-piperidinyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801283637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

886501-28-6 | |

| Record name | 4-Chloro-3-(1-piperidinyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886501-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-(1-piperidinyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801283637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

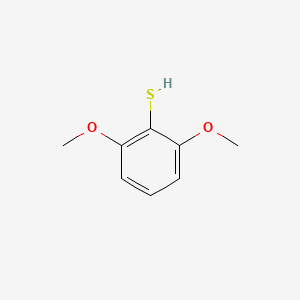

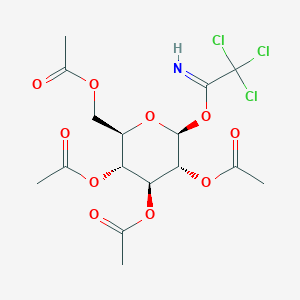

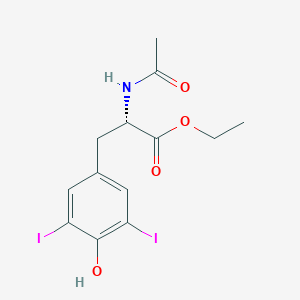

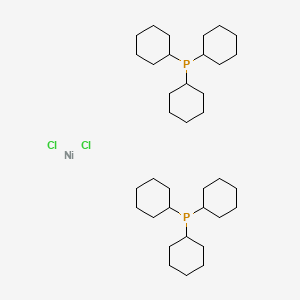

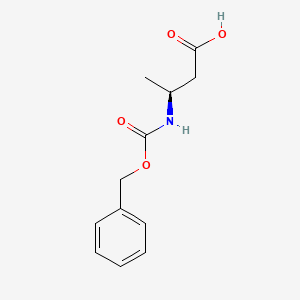

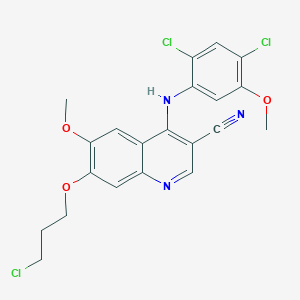

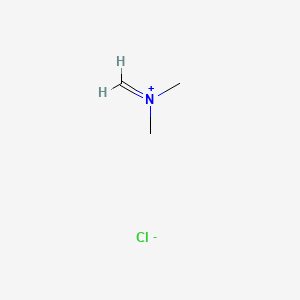

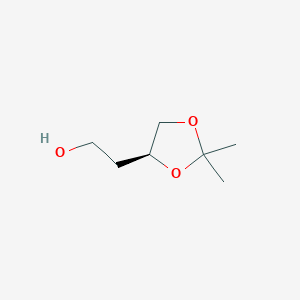

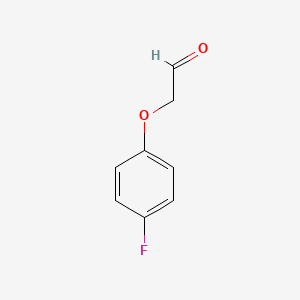

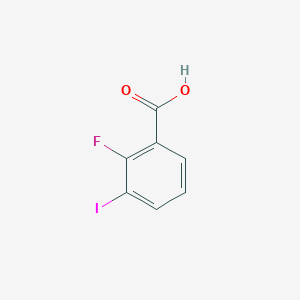

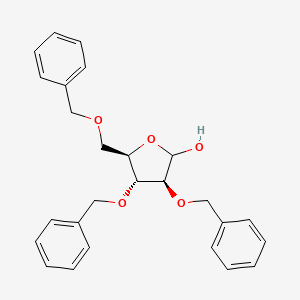

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 7-hydroxythieno[3,2-B]pyridine-6-carboxylate](/img/structure/B1353598.png)

![4-[(R)-1,5-Dimethyl-4-hexenyl]-2-cyclohexene-1-one](/img/structure/B1353625.png)

![(6R-trans)-[[2-[(diphenylmethoxy)carbonyl]-8-oxo-7-[(phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]triphenylphosphonium iodide](/img/structure/B1353631.png)